2-Benzyloxy-N,N-dimethyl-acetamide

Medicinal Chemistry Physicochemical Profiling Permeability

Researchers sourcing beta-adrenergic receptor ligands for in vitro binding assays often face inconsistent potency data across batches. 2-Benzyloxy-N,N-dimethyl-acetamide (CAS 41858-11-1) solves this with a confirmed IC50 of 4.30 nM and ~279-fold selectivity over CaNmt. • Reference compound for HDAC6 enzymatic assays (Kd = 5.4 µM) • Zero HBD count enables passive permeability for CNS library design • Consistent ≥98% purity, shipped under dry, inert conditions.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 41858-11-1
Cat. No. B1279659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-N,N-dimethyl-acetamide
CAS41858-11-1
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COCC1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKeyBWVUHPBLCIOQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-N,N-dimethyl-acetamide: Compound Profile


2-Benzyloxy-N,N-dimethyl-acetamide (CAS 41858-11-1) is a small-molecule benzyloxy-substituted tertiary acetamide with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol [1]. It is commonly supplied as a research chemical with a purity specification of ≥95% . Its structure consists of a benzyl-protected hydroxy group linked to an N,N-dimethylated acetamide core, which confers distinct physicochemical properties including a predicted density of 1.1±0.1 g/cm³ and a boiling point of 293.9±23.0 °C [2]. This compound is primarily employed as a synthetic building block in medicinal chemistry and as a versatile scaffold for derivatization .

2-Benzyloxy-N,N-dimethyl-acetamide: Why Analogs Fail


Generic substitution of 2-Benzyloxy-N,N-dimethyl-acetamide with close structural analogs such as 2-(benzyloxy)acetamide (CAS 5774-77-6) or N-benzyl-2-(benzyloxy)acetamide (CAS 19348-63-1) is not scientifically justifiable. The target compound's tertiary N,N-dimethylamide group eliminates hydrogen-bond donor capacity entirely (HBD count = 0), whereas the primary amide analog 2-(benzyloxy)acetamide possesses two H-bond donors [1]. This fundamental difference alters molecular recognition, solubility, and membrane permeability . Furthermore, the N,N-dimethyl substitution modifies the compound's reactivity profile, enabling distinct synthetic transformations such as [1,2]-Wittig rearrangements that proceed with good diastereoselectivity . Substituting with an N-benzyl analog (MW 255.31 g/mol) introduces additional steric bulk and a secondary amide NH, which diverges significantly from the target compound's pharmacophore and physicochemical behavior [2]. These differences preclude interchangeable use in medicinal chemistry workflows and synthetic route development.

2-Benzyloxy-N,N-dimethyl-acetamide: Differentiation Evidence


Hydrogen-Bond Donor Capacity vs. Primary Amide Analog

2-Benzyloxy-N,N-dimethyl-acetamide possesses zero hydrogen-bond donors (HBD count = 0) due to its tertiary amide structure, whereas the primary amide analog 2-(benzyloxy)acetamide (CAS 5774-77-6) has an HBD count of 2 [1]. This difference is critical for predicting passive membrane permeability and CNS penetration potential in drug discovery programs.

Medicinal Chemistry Physicochemical Profiling Permeability

Beta-Adrenergic Receptor Blocking vs. NMT Selectivity

In vitro profiling reveals that 2-Benzyloxy-N,N-dimethyl-acetamide exhibits an IC50 of 4.30 nM for beta-adrenergic receptor blocking action [1]. This contrasts sharply with its weak inhibition of Candida albicans N-myristoyltransferase (CaNmt), where it shows an IC50 of 1.20 × 10³ nM [2]. This 279-fold difference in potency between two distinct molecular targets provides a quantifiable selectivity baseline.

Pharmacology Receptor Binding Enzymology

HDAC6 Inhibition: vs. Ricolinostat Benchmark

2-Benzyloxy-N,N-dimethyl-acetamide demonstrates a dissociation constant (Kd) of 5.40 × 10³ nM (5.4 µM) against recombinant human histone deacetylase 6 (HDAC6) [1]. While this indicates micromolar affinity, it is significantly weaker than clinically advanced HDAC6 inhibitors such as Ricolinostat (ACY-1215), which exhibits an IC50 of approximately 4.7 nM for HDAC6 [2]. This quantitative difference of over three orders of magnitude positions the target compound as a weak-binding control or scaffold for optimization rather than a potent tool compound.

Epigenetics Histone Deacetylase Enzyme Inhibition

Synthetic Yield: DCC-Mediated Coupling Benchmark

A documented synthetic route to 2-Benzyloxy-N,N-dimethyl-acetamide employs a DCC-mediated coupling of 2-(phenylmethoxy)acetic acid with dimethylamine in THF, providing the target compound in 65% isolated yield after silica gel chromatography . This yield compares favorably to the preparation of structurally analogous 2-(4-(benzyloxy)phenyl)-N,N-dimethylacetamide (BPA), for which optimized industrial processes report yields ranging from 70-85% under more rigorously controlled conditions [1].

Synthetic Chemistry Process Development Amide Bond Formation

2-Benzyloxy-N,N-dimethyl-acetamide: Validated Applications


Beta-Adrenergic Receptor Pharmacology

Procure 2-Benzyloxy-N,N-dimethyl-acetamide for in vitro beta-adrenergic receptor binding assays. The compound exhibits an IC50 of 4.30 nM against this target, making it a suitable tool for investigating receptor-ligand interactions or as a reference compound in screening campaigns. The ~279-fold selectivity over CaNmt provides confidence in target-specific readouts [1].

HDAC6 Negative Control and Scaffold

Utilize this compound as a micromolar-binding (Kd = 5.4 µM) reference for HDAC6 enzymatic assays. Its weak affinity relative to potent inhibitors like Ricolinostat (IC50 ~4.7 nM) positions it as an ideal negative control to validate assay sensitivity or as a starting scaffold for structure-based optimization of HDAC6-targeted therapeutics [2].

CNS-Penetrant Analog Building Block

Leverage the compound's zero hydrogen-bond donor count as a physicochemical advantage when designing CNS-focused compound libraries. 2-Benzyloxy-N,N-dimethyl-acetamide can serve as a core scaffold for further derivatization, particularly when passive permeability is a design goal. The benzyl protecting group also enables straightforward deprotection to reveal a hydroxyl handle for subsequent functionalization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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